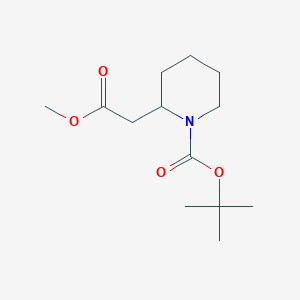

Methyl N-boc-2-piperidineacetate

Description

Properties

IUPAC Name |

tert-butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-6-5-7-10(14)9-11(15)17-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNWVGAZYYQKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468784 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183859-36-1 | |

| Record name | Methyl 1-[(1,1-dimethylethoxy)carbonyl]-2-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183859-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl N-boc-2-piperidineacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine scaffold remains a cornerstone for the development of novel therapeutics and complex molecules.[1] Its prevalence in a myriad of biologically active compounds underscores the continuous need for versatile, well-characterized piperidine-based building blocks. Methyl N-boc-2-piperidineacetate emerges as a particularly valuable intermediate, offering a strategic combination of a protected secondary amine and a reactive ester functionality appended to the piperidine ring. This guide, intended for the practicing scientist, provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis, in-depth spectroscopic analysis, and a discussion of its applications in the field of drug discovery. The methodologies and data presented herein are synthesized from established chemical principles and data from closely related analogues, providing a robust framework for the practical application of this compound.

Core Chemical and Physical Properties

This compound, with the CAS number 183859-36-1, is a derivative of piperidine-2-acetic acid.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a key feature, rendering the amine temporarily inert to a wide range of reaction conditions, which is crucial for selective chemical transformations at other sites of the molecule.[3] This protection is readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The methyl ester provides a handle for various chemical modifications, including hydrolysis, amidation, or reduction.

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 183859-36-1 | [2] |

| Molecular Formula | C13H23NO4 | [2] |

| Molecular Weight | 257.33 g/mol | [2] |

| Appearance | Predicted to be a colorless oil or low-melting solid | Inferred from similar compounds |

| Storage | Sealed in a dry environment, refrigerated (2-8°C) | [2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | [3] |

Synthesis and Reactivity

The synthesis of this compound is most practically achieved through the esterification of its corresponding carboxylic acid, N-Boc-2-piperidineacetic acid (CAS 149518-50-3).[3][4][5][6][7] Several standard esterification methods can be employed, with the choice of method often depending on the scale of the reaction and the desired purity of the product.

Recommended Synthesis Protocol: Esterification of N-Boc-2-piperidineacetic acid

This protocol is adapted from established procedures for the esterification of N-Boc protected amino acids and related carboxylic acids.[8][9] The use of trimethylsilyldiazomethane offers a mild and efficient method for methylation, typically proceeding in high yield with minimal side products.

Materials and Reagents:

-

N-Boc-2-piperidineacetic acid

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Trimethylsilyldiazomethane (2.0 M solution in hexanes)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Step-by-Step Procedure:

-

Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-piperidineacetic acid (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (typically a 10:1 v/v ratio). The concentration should be approximately 0.1-0.2 M.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Methylating Agent: While stirring vigorously, add trimethylsilyldiazomethane (2.0 M solution in hexanes, 1.1 eq) dropwise to the cooled solution. A faint yellow color should persist, indicating a slight excess of the reagent. The evolution of nitrogen gas will be observed.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid.

-

Quenching: Once the reaction is complete, cautiously quench the excess trimethylsilyldiazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

-

Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a pure product.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Reactivity Insights

The reactivity of this compound is governed by three main features: the Boc-protected amine, the methyl ester, and the piperidine ring itself.

-

Boc Group: The tert-butyloxycarbonyl group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane). This allows for the selective deprotection of the nitrogen for subsequent reactions such as N-alkylation, N-arylation, or amide bond formation.

-

Methyl Ester: The methyl ester is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). It can also be converted to amides by reaction with amines, or reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride or lithium borohydride.

-

Piperidine Ring: The piperidine ring can undergo conformational changes. The substituents on the ring can influence its preferred conformation. Under certain conditions, reactions can be directed to specific positions on the ring, although this often requires more advanced synthetic strategies.

Spectroscopic Analysis and Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data based on the analysis of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the acetate moiety, the Boc group, and the methyl ester.

-

Boc Group: A characteristic sharp singlet integrating to 9 protons will be observed around δ 1.4-1.5 ppm.

-

Methyl Ester: A sharp singlet integrating to 3 protons will appear around δ 3.6-3.7 ppm.

-

Piperidine Ring and Acetate Protons: The protons on the piperidine ring and the adjacent methylene group of the acetate will appear as a series of complex multiplets in the region of δ 1.2-4.2 ppm. The proton at the C2 position, being adjacent to both the nitrogen and the acetate group, is expected to be in the range of δ 4.0-4.5 ppm. The methylene protons of the acetate group will likely appear as a multiplet around δ 2.4-2.8 ppm.

13C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

Boc Group: Two signals are expected for the Boc group: one for the quaternary carbon around δ 79-80 ppm and one for the three equivalent methyl carbons around δ 28 ppm.

-

Ester Group: The carbonyl carbon of the methyl ester will resonate around δ 172-174 ppm, and the methoxy carbon will be around δ 51-52 ppm.

-

Piperidine Ring and Acetate Carbons: The carbons of the piperidine ring will appear in the range of δ 20-55 ppm. The methylene carbon of the acetate group is expected around δ 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretching (Ester and Carbamate): Two strong absorption bands are expected in the carbonyl region. The ester carbonyl stretch will appear around 1735-1750 cm-1, and the carbamate carbonyl of the Boc group will be observed around 1680-1700 cm-1.

-

C-H Stretching: Absorption bands for sp3 C-H stretching will be present in the region of 2850-3000 cm-1.

-

C-O Stretching: Strong C-O stretching bands for the ester and carbamate groups will be visible in the fingerprint region, typically between 1100 and 1300 cm-1.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C13H23NO4), the expected molecular weight is 257.33 g/mol .

-

Electrospray Ionization (ESI): In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]+ at m/z 258.17, or as the sodium adduct [M+Na]+ at m/z 280.15.

-

Fragmentation: Common fragmentation patterns would involve the loss of the Boc group (100 amu) or parts of it (e.g., loss of isobutylene, 56 amu), and cleavage of the ester group.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research.[10] The piperidine moiety is a common structural feature in many FDA-approved drugs, and substituted piperidines are key components in agents targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory drugs.[1]

The dual functionality of this molecule allows for a variety of synthetic manipulations:

-

Peptidomimetics: The piperidine scaffold can be used as a constrained amino acid surrogate in the synthesis of peptidomimetics to improve metabolic stability and conformational rigidity.

-

Lead Optimization: In drug discovery programs, the ester functionality can be easily converted into a library of amides to explore structure-activity relationships (SAR). Similarly, after deprotection of the Boc group, the piperidine nitrogen can be functionalized with a variety of substituents.

-

Synthesis of Heterocyclic Systems: The reactive handles on this compound can be used in cyclization reactions to form more complex polycyclic heterocyclic systems.

Diagram of Application Pathways:

References

- 1. A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 3. CAS 149518-50-3: N-Boc-2-piperidineacetic acid [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Cas 149518-50-3,N-Boc-2-piperidineacetic acid | lookchem [lookchem.com]

- 6. 149518-50-3 CAS MSDS (N-Boc-2-piperidineacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. N-Boc-2-piperidineacetic acid | 149518-50-3 [amp.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 10. Methyl N-Boc-piperidine-2-carboxylate [myskinrecipes.com]

A Technical Guide to Methyl N-boc-2-piperidineacetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-boc-2-piperidineacetate is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine scaffold with a protected amine and a methyl ester functional group, makes it a versatile intermediate for the synthesis of complex molecular architectures. The piperidine ring is a privileged scaffold, frequently found in marketed drugs due to its favorable pharmacokinetic properties. The N-Boc protecting group ensures chemoselectivity in multi-step syntheses, while the methyl acetate side chain provides a reactive handle for further molecular elaboration. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications in the field of drug discovery.

Chemical and Physical Properties

This compound is most commonly identified by the CAS Number 183859-36-1 .[1] Another CAS number, 131134-77-5, is also associated with this chemical name, potentially corresponding to a specific stereoisomer. It is the methyl ester derivative of N-Boc-2-piperidineacetic acid (CAS: 149518-50-3).[2]

| Property | Value | Source |

| CAS Number | 183859-36-1 | [1] |

| Alternate CAS | 131134-77-5 | [3] |

| Molecular Formula | C13H23NO4 | Derived |

| Molecular Weight | 257.33 g/mol | Derived |

| Appearance | Typically a solid or oil | General Knowledge |

| Precursor | N-Boc-2-piperidineacetic acid | [2] |

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically or consulted from the supplier's Certificate of Analysis.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, N-Boc-2-piperidineacetic acid. This reaction is typically carried out in the presence of an acid catalyst or using an alkylating agent in a suitable organic solvent.

Protocol: Fischer Esterification of N-Boc-2-piperidineacetic acid

This protocol describes a standard acid-catalyzed esterification. The causality behind this choice is its cost-effectiveness and procedural simplicity for gram-scale synthesis.

Materials:

-

N-Boc-2-piperidineacetic acid (1.0 eq)

-

Methanol (Anhydrous, large excess)

-

Sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of N-Boc-2-piperidineacetic acid in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in dichloromethane or ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[4][5] The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), among other therapeutic areas. The N-Boc protecting group allows for selective modification at other parts of the molecule before deprotection and subsequent functionalization of the piperidine nitrogen.

While specific drug compounds directly synthesized from this compound are not extensively detailed in the public domain, its utility can be inferred from the broader applications of N-Boc protected piperidine derivatives. These are key components in the synthesis of:

-

Peptidomimetics: The structural rigidity of the piperidine ring is used to create constrained peptide analogues with improved stability and receptor affinity.[4]

-

Heterocyclic Scaffolds: It is a foundational element for constructing more complex heterocyclic systems, which are prevalent in modern drug candidates.

-

PROTAC Linkers: N-Boc protected piperidine derivatives can be incorporated into Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific proteins.

Experimental Workflow: Use as a Building Block in Amide Coupling

This protocol illustrates a common application of this compound following the deprotection of the Boc group, where the resulting secondary amine is coupled with a carboxylic acid to form an amide bond, a fundamental reaction in drug synthesis.

Materials:

-

Methyl 2-(piperidin-2-yl)acetate (deprotected starting material)

-

Carboxylic acid of interest (R-COOH)

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, Et₃N)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Boc Deprotection: this compound is first treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group, yielding Methyl 2-(piperidin-2-yl)acetate.

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.

-

Activation: Add the coupling agent and the organic base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Coupling: Add the deprotected Methyl 2-(piperidin-2-yl)acetate to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched, followed by an extractive work-up and purification by column chromatography to yield the final amide product.

Caption: Workflow for amide coupling using the deprotected amine.

Analytical Characterization

The structural integrity and purity of this compound are typically confirmed using a suite of analytical techniques. While specific spectra are proprietary to suppliers, a typical analysis would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, and the methyl ester group (a singlet around 3.7 ppm).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Suppliers of CAS 183859-36-1 often provide access to these analytical data upon request.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its straightforward synthesis from commercially available precursors and the strategic placement of its functional groups allow for its incorporation into a wide range of molecular scaffolds. A thorough understanding of its properties and reactivity is essential for medicinal chemists aiming to leverage this compound in the development of novel therapeutics.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to Methyl N-boc-2-piperidineacetate

Abstract

In the landscape of contemporary pharmaceutical development, the strategic use of versatile molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, Methyl N-boc-2-piperidineacetate has emerged as a pivotal intermediate, offering a unique combination of a sterically accessible reactive site and a protected nitrogen within a privileged heterocyclic scaffold. The piperidine moiety is a recurring motif in a multitude of approved drugs, particularly those targeting the central nervous system and inflammatory pathways.[1] This in-depth technical guide provides a comprehensive exploration of the structure, synthesis, and application of this compound, tailored for researchers, medicinal chemists, and professionals in drug development. This document elucidates the fundamental principles governing its reactivity and offers detailed, field-proven protocols for its synthesis and characterization, thereby empowering scientists to leverage this critical tool in the creation of next-generation therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in medicinal chemistry, featured in a wide array of pharmaceuticals and natural products.[1] Its prevalence stems from its favorable physicochemical properties, including good aqueous solubility and metabolic stability, as well as its ability to adopt a three-dimensional chair conformation, which allows for precise spatial orientation of substituents to interact with biological targets.

The subject of this guide, this compound, is a derivative of this critical scaffold. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a strategic decision that deactivates the otherwise reactive secondary amine, preventing unwanted side reactions and allowing for selective functionalization at other positions.[2] The methyl acetate moiety at the 2-position provides a versatile handle for a variety of chemical transformations, including amide bond formation, reduction to an alcohol, or further elaboration of the carbon skeleton. This strategic combination of a protected amine and a reactive ester on a piperidine core makes this compound a highly valuable and sought-after intermediate in multi-step organic syntheses.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the unambiguous characterization of its derivatives.

| Property | Value |

| CAS Number | 183859-36-1[3] |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Predicted: ~330-350 °C at 760 mmHg |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[6]

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group at approximately 1.45 ppm. The methyl ester protons will appear as a singlet around 3.67 ppm. The protons on the piperidine ring will present as a series of multiplets in the region of 1.3 to 4.0 ppm. The proton at the 2-position, adjacent to the acetate group, will likely be a multiplet around 4.5-4.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl of the ester at approximately 172 ppm and the carbonyl of the Boc group around 155 ppm. The quaternary carbon of the Boc group will be observed near 80 ppm, and the methyl of the Boc group around 28 ppm. The carbons of the piperidine ring will resonate in the 20-60 ppm range, with the carbon at the 2-position appearing further downfield due to the deshielding effect of the attached acetate group.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

~1740 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ester.

-

~1690 cm⁻¹: A strong absorption from the C=O stretch of the carbamate (Boc group).

-

~2850-2980 cm⁻¹: C-H stretching vibrations of the aliphatic piperidine ring and the Boc and methyl groups.

-

~1160-1250 cm⁻¹: C-O stretching of the ester and carbamate groups.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at an m/z of 258.3. Common fragmentation patterns would involve the loss of the tert-butyl group (-57) or the entire Boc group (-101).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, N-Boc-2-piperidineacetic acid. This method offers high yields and straightforward purification.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from commercially available 2-piperidineacetic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Esterification of N-Boc-2-piperidineacetic Acid

This protocol describes a standard procedure for the methyl esterification of N-Boc-2-piperidineacetic acid using an acid catalyst.

Materials:

-

N-Boc-2-piperidineacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of N-Boc-2-piperidineacetic acid (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

-

Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution may occur.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product as a colorless to pale yellow oil.[2]

Applications in Drug Discovery and Development

The strategic placement of the Boc-protected nitrogen and the reactive methyl ester on the piperidine scaffold makes this compound a valuable intermediate in the synthesis of a diverse range of pharmaceutical agents. The piperidine moiety is a key structural feature in many drugs targeting various diseases.

Role as a Versatile Building Block

The utility of this compound lies in its ability to undergo a variety of chemical transformations in a controlled manner.

Caption: Key chemical transformations of this compound.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The general synthetic strategy for many JAK inhibitors involves the coupling of a substituted piperidine fragment with a pyrrolo[2,3-d]pyrimidine core. The acetate moiety of this compound can be readily converted to other functional groups necessary for this coupling and for introducing other key structural features of the final drug molecule.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its unique combination of a privileged piperidine scaffold, a robust Boc protecting group, and a versatile methyl ester functionality provides medicinal chemists with a powerful tool for the efficient construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its structure, synthesis, and applications, with a focus on providing practical, field-proven insights and protocols. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly continue to increase, solidifying its role as a cornerstone in the future of pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2020159362A1 - Solid state forms of oclacitinib maleate - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 9. CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents [patents.google.com]

"Methyl N-boc-2-piperidineacetate" molecular weight

An In-Depth Technical Guide to Methyl N-boc-2-piperidineacetate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its core attributes, including its physicochemical properties, a detailed examination of its synthesis, and its versatile applications as a scaffold in drug discovery. By integrating field-proven insights with established scientific principles, this document serves as an essential resource for researchers, scientists, and drug development professionals. We delve into the rationale behind its synthetic pathways and provide self-validating analytical protocols for its characterization, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of drug discovery, the piperidine ring is a privileged scaffold, a structural motif frequently found in marketed drugs due to its favorable pharmacokinetic properties and its ability to interact with biological targets. This compound emerges as a highly valuable derivative, offering a unique combination of a protected amine and a reactive ester functional group.

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. Its strategic role is to prevent unwanted side reactions at the nitrogen atom during multi-step syntheses, allowing for selective modifications elsewhere in the molecule. The Boc group is stable under a wide range of reaction conditions but can be readily removed using mild acidic conditions, a cornerstone of orthogonal protection strategies in peptide synthesis and complex molecule construction.[1][2] The methyl acetate moiety at the 2-position provides a versatile handle for further chemical elaboration, such as amide bond formation, reduction to an alcohol, or other ester transformations, making it an ideal starting point for generating libraries of diverse compounds for high-throughput screening.[3]

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of this compound is critical for its effective use in synthesis and research. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 257.33 g/mol | [4] |

| Molecular Formula | C₁₃H₂₃NO₄ | [4] |

| CAS Number | 183859-36-1 | [4] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |

| MDL Number | MFCD02667637 | [4] |

Chemical Structure:

Caption: Structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, N-Boc-2-piperidineacetic acid. This approach highlights a common and reliable strategy in organic synthesis.

Causality Behind Experimental Choices:

-

Starting Material: N-Boc-2-piperidineacetic acid (CAS 149518-50-3) is the logical precursor.[5] The presence of the Boc group is crucial at this stage to ensure that the nitrogen is unreactive during the esterification process.

-

Esterification Method: A standard method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a milder coupling agent. An alternative, high-yield method for related compounds involves using trimethylsilyldiazomethane, which efficiently converts carboxylic acids to methyl esters under gentle conditions.[6]

-

Workflow Logic: The workflow is designed for efficiency and purity. An aqueous workup is typically required to remove the acid catalyst and any unreacted starting material, followed by extraction and purification, usually via column chromatography, to yield the final product.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development & Medicinal Chemistry

The structural features of this compound make it a versatile building block for constructing complex molecules with therapeutic potential.[7][8]

-

Scaffold for Library Synthesis: The molecule is an ideal starting point for creating diverse chemical libraries. The ester can be converted into a wide array of amides by reacting it with various amines, while the Boc-protected nitrogen can be deprotected and subsequently functionalized. This two-pronged approach allows for rapid exploration of the structure-activity relationship (SAR).[3]

-

Peptidomimetics: The piperidine core can serve as a constrained scaffold to mimic peptide secondary structures, such as β-turns. This is a critical strategy in designing enzyme inhibitors or receptor antagonists with improved stability and oral bioavailability compared to their natural peptide counterparts.

-

Heterocyclic Chemistry: It is a key intermediate in the synthesis of more complex heterocyclic systems, which are central to many areas of drug discovery, including treatments for CNS disorders, metabolic diseases, and infectious conditions.[7]

References

Introduction: The Strategic Importance of Methyl N-boc-2-piperidineacetate

An In-depth Technical Guide to the Synthesis of Methyl N-boc-2-piperidineacetate

In the landscape of modern medicinal chemistry and pharmaceutical development, this compound stands out as a pivotal molecular building block.[1][2] Its structure, featuring a piperidine ring, is a privileged scaffold frequently found in a multitude of FDA-approved drugs and biologically active compounds, where it often imparts favorable pharmacokinetic properties.[3][4]

The strategic utility of this compound is rooted in its dual-functionality, which is artfully managed by its protecting groups. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust shield, preventing unwanted side reactions and enabling chemists to perform selective modifications on other parts of the molecule.[1][3] This Boc group can be readily removed under mild acidic conditions, unmasking the nitrogen for subsequent reactions like amide coupling or alkylation.[3] Concurrently, the methyl ester at the 2-position provides a reactive handle for transformations such as hydrolysis to the carboxylic acid, amidation, or reduction to an alcohol.[5] This inherent orthogonality makes this compound an invaluable intermediate for constructing complex molecular architectures with high precision.[3][5]

This guide provides a detailed exploration of the predominant synthetic pathways to this compound, offering field-proven insights into experimental choices, detailed protocols, and the underlying chemical principles that govern these transformations.

Part 1: Core Synthetic Pathways and Mechanistic Insights

The synthesis of this compound is most reliably achieved through a linear sequence starting from a pyridine precursor. This approach involves three key transformations: the saturation of the aromatic ring, protection of the resulting secondary amine, and esterification of the carboxylic acid moiety.

Pathway 1: Catalytic Hydrogenation of 2-Pyridineacetic Acid

The most direct and atom-economical route begins with the catalytic hydrogenation of 2-pyridineacetic acid.[4] This method directly constructs the requisite piperidine core.

Step 1.A: Catalytic Hydrogenation of the Pyridine Ring

The conversion of a stable aromatic pyridine ring into a saturated piperidine ring is a thermodynamically favorable but kinetically challenging transformation.[4] The aromaticity of the pyridine nucleus requires a potent catalytic system, and the Lewis basic nitrogen atom can act as a catalyst poison, complicating the reaction.[4]

Causality Behind Experimental Choices:

-

Catalyst Selection: Heterogeneous catalysts from the platinum group metals are highly effective.[4] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a common choice.[6][7] Other effective catalysts include rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), which can operate under milder conditions.[8]

-

Solvent and Additives: The reaction is typically performed in an acidic protic solvent, most commonly glacial acetic acid.[6][7] The acidic medium protonates the pyridine nitrogen, forming a pyridinium ion. This activation step facilitates the reduction of the aromatic ring by increasing its susceptibility to hydrogenation.[4]

-

Reaction Conditions: High pressures of hydrogen gas (typically 50-70 bar) and, in some cases, elevated temperatures are necessary to overcome the kinetic barrier of dearomatization.[4][6][7]

Step 1.B: N-Boc Protection

With the piperidine ring formed, the next critical step is the protection of the secondary amine to prevent its interference in subsequent steps. The Boc group is ideal due to its stability in a wide range of reaction conditions and its facile removal.

Causality Behind Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the universal reagent for this transformation.[9][10]

-

Reaction Conditions: The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or acetonitrile in the presence of a non-nucleophilic base, such as triethylamine (Et₃N).[9][10] The base scavenges the acidic proton generated during the reaction, driving the equilibrium towards the protected product.

Step 1.C: Methyl Esterification

The final step is the conversion of the carboxylic acid group of N-Boc-2-piperidineacetic acid into its methyl ester. Several methods are available, with the choice often dictated by scale, safety, and desired yield.

Causality Behind Experimental Choices:

-

TMS-Diazomethane: A safer alternative to diazomethane, trimethylsilyldiazomethane in the presence of methanol provides a high-yielding and clean conversion under mild conditions.[11][12] This method avoids the harsh acidic conditions that could potentially cleave the Boc group.

-

Fischer Esterification: Classical Fischer esterification using methanol with a strong acid catalyst (e.g., H₂SO₄) is a viable, cost-effective option, though care must be taken to control the reaction conditions to prevent Boc deprotection.[13]

-

Alkyl Halide Alkylation: Reacting the carboxylate salt (formed with a base like K₂CO₃) with an alkylating agent like iodomethane in a polar aprotic solvent such as DMF is another effective method.[9]

Caption: Primary synthesis route via hydrogenation and protection.

Part 2: Data Presentation and Method Comparison

The selection of reagents and conditions can significantly impact the efficiency and outcome of the synthesis. The tables below summarize key quantitative data and comparisons for the critical steps.

Table 1: Comparison of Catalytic Hydrogenation Systems

| Catalyst | Typical Pressure | Temperature | Solvent | Key Advantages & Considerations |

| PtO₂ (Adams') | 50-70 bar | Room Temp - 40°C | Glacial Acetic Acid | Highly effective and widely documented; requires high pressure.[4][6][7] |

| Pd/C | 5 bar | 40°C | Acidic Media | Common and effective, often used with an acid additive.[4] |

| Rh₂O₃ | Atmospheric | Room Temp | Hexafluoroisopropanol | Active under mild conditions, good for functionalized pyridines.[8] |

| Rh/C | Atmospheric | Room Temp | Acidic Media | Lower pressures are often sufficient compared to PtO₂.[6] |

Table 2: Comparison of Esterification Methodologies

| Method | Reagents | Typical Yield | Advantages | Disadvantages |

| TMS-Diazomethane | TMSCHN₂, Methanol, Acetonitrile | >90% | Mild conditions, high yield, clean reaction.[11] | Reagent is toxic and must be handled with care. |

| Alkyl Halide | K₂CO₃, Iodomethane, DMF | Good | Avoids strongly acidic conditions. | Iodomethane is toxic; reaction may require heating.[9] |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Variable | Inexpensive and simple reagents. | Harsh acidic conditions can cause Boc deprotection.[13] |

Part 3: Detailed Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of this compound based on the primary pathway.

Experimental Workflow Overview

Caption: Step-wise workflow for the three-part synthesis.

Protocol 1: Synthesis via Hydrogenation, Protection, and Esterification

Part A: Catalytic Hydrogenation of 2-Pyridineacetic Acid [4][6][7]

-

Reactor Setup: To a high-pressure reactor vessel, add 2-pyridineacetic acid (1.0 eq).

-

Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate). Carefully add the PtO₂ catalyst (5 mol%) to the solution.

-

Reaction Execution: Securely seal the reactor vessel. Purge the headspace with an inert gas (e.g., nitrogen or argon) three times. Pressurize the reactor with hydrogen gas to 50-70 bar.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: Carefully vent the reactor and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional acetic acid or methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent, yielding crude piperidine-2-acetic acid, which is often carried forward without further purification.

Part B: N-Boc Protection of Piperidine-2-acetic Acid [9]

-

Reaction Setup: Suspend the crude piperidine-2-acetic acid (1.0 eq) in dichloromethane (DCM, approx. 15 mL per gram) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add triethylamine (Et₃N, 3.0 eq) dropwise, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in DCM.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Add water to the reaction mixture. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-2-piperidineacetic acid.

Part C: Methyl Esterification using TMS-Diazomethane [11][12]

-

Reaction Setup: Suspend N-Boc-2-piperidineacetic acid (1.0 eq) in a mixture of acetonitrile (10 parts) and methanol (1 part).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.5-2.0 eq) dropwise. A yellow color should persist, and gas evolution will be observed.

-

Reaction Execution: Allow the mixture to stand at 0°C for 30 minutes, then warm to room temperature and stir for 3 hours.

-

Work-up: Quench any excess TMS-diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears. Concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure product.

References

- 1. CAS 149518-50-3: N-Boc-2-piperidineacetic acid [cymitquimica.com]

- 2. Cas 149518-50-3,N-Boc-2-piperidineacetic acid | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl N-Boc-piperidine-2-carboxylate [myskinrecipes.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Methyl N-boc-2-piperidineacetate: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of blockbuster drugs and biologically active molecules. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. Within this class of compounds, Methyl N-boc-2-piperidineacetate stands out as a versatile synthetic intermediate. The N-Boc (tert-butyloxycarbonyl) protecting group offers robust stability under various conditions while allowing for facile removal under mild acidic conditions, and the methyl ester at the 2-position provides a convenient handle for further chemical elaboration. This guide offers a detailed exploration of the primary synthetic routes to this valuable compound, focusing on the strategic selection of starting materials and the underlying chemical principles that govern the transformations.

Strategic Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be approached from several key starting materials. The choice of a specific route often depends on factors such as the availability and cost of the precursor, the desired scale of the reaction, and the stereochemical requirements of the final product. Here, we will dissect the most common and efficient pathways.

Route 1: The Direct Approach from 2-Piperidineacetic Acid

This is arguably the most straightforward conceptual route, involving the protection of the secondary amine followed by esterification of the carboxylic acid. The order of these steps can be reversed, but protecting the nitrogen first is generally preferred to avoid potential side reactions during esterification.

Logical Workflow for Route 1

Caption: Synthetic workflow from 2-Piperidineacetic Acid.

Route 2: Synthesis from Pipecolic Acid

Pipecolic acid (piperidine-2-carboxylic acid) is another readily available starting material. This route is very similar to the first, differing only in the side chain attached to the piperidine ring.

Logical Workflow for Route 2

Caption: Synthetic workflow from Pipecolic Acid.

Core Chemical Transformations: Mechanisms and Methodologies

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

N-Boc Protection of the Piperidine Nitrogen

The introduction of the tert-butyloxycarbonyl (Boc) group is a fundamental transformation in peptide synthesis and the preparation of complex nitrogen-containing molecules.[1] The most common reagent for this purpose is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1]

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of the piperidine ring attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2] This forms a transient tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected piperidine, carbon dioxide, and a tert-butoxide anion. The tert-butoxide then deprotonates the now positively charged nitrogen, yielding the final product and tert-butanol.[2]

Caption: Key steps in the N-Boc protection mechanism.

Experimental Protocol: N-Boc Protection of 2-Piperidineacetic Acid

-

Dissolution: Dissolve 2-piperidineacetic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide (NaOH) or triethylamine (Et₃N) (2.0-2.5 eq), to the solution and stir.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid or KHSO₄) to a pH of ~3-4.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-piperidineacetic acid, which can be purified further by column chromatography if necessary.

Esterification of the Carboxylic Acid

With the amine protected, the next step is the conversion of the carboxylic acid to its methyl ester. Two primary methods are commonly employed: Fischer esterification and methylation with TMS-diazomethane.

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is used, and/or water is removed as it is formed.[3][4]

Mechanism of Fischer Esterification

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[5] A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3][6] A proton transfer then occurs, converting one of the hydroxyl groups into a good leaving group (water).[4][5] Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[5]

Experimental Protocol: Fischer Esterification of N-Boc-2-piperidineacetic Acid

-

Reaction Setup: Dissolve N-Boc-2-piperidineacetic acid (1.0 eq) in a large excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC.

-

Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by slowly adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until effervescence ceases.

-

Solvent Removal: Remove the excess methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude this compound. Purify by flash column chromatography.

For substrates that are sensitive to harsh acidic conditions and high temperatures, methylation with TMS-diazomethane offers a milder and often more efficient alternative.[7][8] This reagent is also a safer alternative to the highly toxic and explosive diazomethane.

Mechanism of Methylation with TMS-diazomethane

The carboxylic acid protonates the TMS-diazomethane, leading to the formation of a carboxylate anion and a methyldiazonium cation intermediate. The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium intermediate in an Sₙ2 fashion, displacing nitrogen gas and forming the methyl ester.

Experimental Protocol: Methylation of N-Boc-2-piperidineacetic Acid with TMS-diazomethane

-

Dissolution: Dissolve N-Boc-2-piperidineacetic acid (1.0 eq) in a mixture of a non-protic solvent like toluene or diethyl ether and a small amount of methanol at 0 °C.

-

Addition of TMS-diazomethane: Slowly add a solution of TMS-diazomethane (typically a 2.0 M solution in hexanes, 1.1-1.5 eq) dropwise to the stirred solution. The evolution of nitrogen gas will be observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the starting material is consumed as indicated by TLC.

-

Quenching: If necessary, quench any excess TMS-diazomethane by the careful addition of a few drops of acetic acid.

-

Purification: Concentrate the reaction mixture under reduced pressure to obtain the crude this compound, which is often of high purity. Further purification can be achieved by flash column chromatography.

Data Summary: A Comparative Look at Methodologies

| Parameter | N-Boc Protection | Fischer Esterification | Methylation with TMS-diazomethane |

| Key Reagents | (Boc)₂O, Base (e.g., NaOH, Et₃N) | CH₃OH (excess), Acid Catalyst (e.g., H₂SO₄) | TMS-diazomethane, CH₃OH (catalytic) |

| Reaction Temperature | Room Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours | 4-16 hours | 1-3 hours |

| Typical Yields | High to Quantitative | Good to High | Very High to Quantitative |

| Key Considerations | Requires basic conditions. | Equilibrium reaction; requires excess alcohol or water removal. | Mild conditions; suitable for sensitive substrates; reagent is toxic and requires careful handling. |

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound from readily available starting materials like 2-piperidineacetic acid or pipecolic acid is a well-established and efficient process. The choice between different esterification methods, such as the robust Fischer esterification or the mild and rapid methylation with TMS-diazomethane, allows for flexibility depending on the specific requirements of the synthesis and the nature of the substrate. A thorough understanding of the reaction mechanisms and experimental parameters detailed in this guide will empower researchers and drug development professionals to confidently and efficiently produce this valuable building block for the synthesis of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl N-boc-2-piperidineacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-boc-2-piperidineacetate is a valuable intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. The piperidine scaffold is a common motif in many drugs, and the N-boc protecting group allows for controlled, regioselective reactions, making this compound a versatile building block in medicinal chemistry.[1] A thorough understanding of its physical properties is essential for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known physical characteristics of this compound, along with detailed experimental protocols for their determination, offering insights into the rationale behind these analytical techniques.

Core Physicochemical Properties

This compound is typically a colorless oil at room temperature.[2] Its physical state dictates the choice of analytical methods for its characterization. For instance, a melting point determination is not applicable; instead, properties like boiling point, density, and refractive index are more relevant.

| Property | Value | Source(s) |

| CAS Number | 183859-36-1 | [2] |

| Molecular Formula | C₁₃H₂₃NO₄ | [2] |

| Molecular Weight | 257.33 g/mol | [2] |

| Appearance | Colorless oil | [2] |

| Storage | 2-8°C, sealed in a dry place | [2] |

| Boiling Point | Not definitively reported; expected to be high and require vacuum distillation. The precursor, N-Boc-2-piperidineacetic acid, has a reported boiling point of 373 °C at 760 mmHg, though this may involve decomposition.[3] A related compound, (S)-(+)-N-(Boc)-2-methylpiperidine, has a boiling point of 54-56 °C at 0.05 mmHg.[4] | |

| Density | Not definitively reported. The density of N-Boc-piperidine is 0.964 g/mL at 25 °C. | |

| Refractive Index | Not definitively reported. The refractive index of N-Boc-piperidine is n20/D 1.454. |

Solubility Profile

The solubility of a compound is a critical parameter for reaction setup, workup procedures, and purification. N-Boc-protected amino acids and their esters are generally more soluble in organic solvents than their unprotected parent compounds due to the lipophilic nature of the tert-butoxycarbonyl (Boc) group.[5]

Qualitative Solubility:

Based on the structure and the properties of related compounds like N-Boc-2-piperidineacetic acid, this compound is expected to be soluble in a range of organic solvents and have limited solubility in water.[1]

-

Soluble in: Dichloromethane, Chloroform, Ethyl acetate, Methanol, Ethanol, Dimethyl sulfoxide (DMSO).

-

Limited solubility in: Water.

-

Insoluble in: Hexanes (likely, but needs experimental verification).

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to determining the qualitative solubility of this compound.

Methodology Rationale:

The choice of solvents is based on a polarity gradient, from the nonpolar hexanes to the highly polar water. This allows for a comprehensive understanding of the compound's solubility characteristics. The use of acidic and basic aqueous solutions helps to identify any ionizable functional groups, although for this N-protected ester, significant changes in solubility are not expected.

Step-by-Step Protocol:

-

Sample Preparation: Add approximately 0.1 mL of this compound to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, methanol, dichloromethane, hexanes).

-

Mixing: Vigorously shake each test tube for 30 seconds.

-

Observation: Observe each tube for the formation of a homogeneous solution or the presence of a separate layer or undissolved droplets.

-

Incremental Addition: If the compound is not fully soluble, add another 2 mL of the solvent and repeat the mixing and observation steps.

-

Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent.

Caption: Workflow for qualitative solubility testing.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms.

¹H NMR (Proton NMR):

The ¹H NMR spectrum will show characteristic signals for the protons in the molecule. The tert-butyl group of the Boc protector will appear as a sharp singlet at approximately 1.4 ppm, integrating to 9 protons. The protons on the piperidine ring and the acetate moiety will appear as multiplets in the region of 1.5-4.5 ppm. The methyl ester protons will be a singlet at around 3.7 ppm.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals include the carbonyl carbons of the Boc group and the ester, the quaternary and methyl carbons of the Boc group, and the carbons of the piperidine ring and the acetate group.

Methodology Rationale:

Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal is used for locking the magnetic field frequency. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the C=O stretching of the carbamate and the ester, C-O stretching, and C-H stretching of the aliphatic parts of the molecule.

Methodology Rationale:

For a liquid sample like this compound, the simplest method is to acquire the spectrum of a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory, which is even more convenient.

Step-by-Step Protocol (ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of this compound onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule, which in turn allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound.

Methodology Rationale:

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the exact mass of the most abundant ion (typically [M+H]⁺) and use software to calculate the elemental composition that corresponds to this mass. Compare the calculated elemental composition with the expected formula (C₁₃H₂₃NO₄).

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound and the experimental methodologies for their determination. While some physical constants like boiling point, density, and refractive index are not yet definitively reported in the literature for this specific compound, the provided data for related structures and the detailed protocols will enable researchers to characterize it accurately and confidently. A thorough understanding and application of these analytical techniques are fundamental to ensuring the quality and successful application of this important synthetic intermediate in research and development.

References

"Methyl N-boc-2-piperidineacetate" solubility data

An In-Depth Technical Guide to the Solubility of Methyl N-boc-2-piperidineacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 183859-36-1) is a pivotal heterocyclic building block in contemporary pharmaceutical synthesis. Its utility in the construction of complex active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physicochemical properties, chief among them being solubility. This guide provides a comprehensive framework for determining the solubility of this compound. As specific public data is scarce, this document focuses on the authoritative methodologies and theoretical principles required for researchers to generate precise and reliable solubility data in their own laboratory settings. We will detail the gold-standard shake-flask method, discuss critical influencing factors, outline a complete experimental protocol, and provide templates for data recording and analysis.

Introduction: The Strategic Importance of Solubility Data

In drug discovery and process chemistry, solubility is a critical parameter that dictates the feasibility and efficiency of numerous operations. For a key intermediate like this compound, accurate solubility data is indispensable for:

-

Reaction Engineering: Optimizing solvent choice, reaction concentration, and preventing precipitation of reactants or products.

-

Purification Strategy: Designing effective crystallization, extraction, and chromatographic purification processes.

-

Formulation Development: Although an intermediate, understanding its properties informs the development of related APIs.

Structurally, this compound possesses a lipophilic tert-butoxycarbonyl (Boc) group and a methyl ester, with a polar carbamate and ester functionality embedded in a piperidine scaffold. This duality suggests moderate to high solubility in a range of organic solvents and, conversely, low solubility in aqueous media. The principle of "like dissolves like" is the guiding axiom for predicting its behavior.[1]

Theoretical Framework: Key Factors Governing Solubility

The solubility of a compound is not an intrinsic constant but a function of its environment. A robust experimental design must control for the following variables.

Solvent Properties

The polarity of the solvent is the most significant factor.[1] Solvents can be broadly categorized, and a logical screening approach would involve selecting representatives from each class:

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Tetrahydrofuran): Likely to be effective due to their ability to engage in dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ester and carbamate oxygens can act as hydrogen bond acceptors, suggesting good solubility.[2]

-

Nonpolar Solvents (e.g., Hexanes, Toluene): The large hydrocarbon portions of the molecule (the Boc group and piperidine ring) suggest some affinity for nonpolar media.

-

Chlorinated Solvents (e.g., Dichloromethane): Often excellent solvents for N-Boc protected intermediates.

Temperature

Most dissolution processes are endothermic, meaning solubility typically increases with temperature. Quantifying this relationship is crucial for developing crystallization protocols, where controlled cooling is used to induce precipitation.

pH and Compound Stability

While the methyl ester is less influenced by pH than a carboxylic acid, the stability of the entire molecule is a critical consideration, especially in aqueous media.

-

Acidic Conditions: The N-Boc protecting group is notoriously labile to strong acids.[3][4] Exposure to low pH (e.g., pH < 4, especially with TFA) can cleave the Boc group, fundamentally changing the molecule and yielding erroneous solubility data.[5]

-

Basic Conditions: While more stable to base than to acid, prolonged exposure to strong basic conditions could potentially hydrolyze the methyl ester to its corresponding carboxylate, again altering the substance being measured.

Therefore, for aqueous solubility determination, buffered solutions in the neutral range (pH 6.8 - 7.4) are recommended.

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is the internationally recognized gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated state in equilibrium.[6][7][8][9]

Causality Behind Experimental Choices

-

Why Excess Solid? To ensure that the solvent is truly saturated with the solute, creating a state of thermodynamic equilibrium between the dissolved and undissolved phases.

-

Why Agitation? To maximize the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.

-

Why Constant Temperature? Because solubility is temperature-dependent, a stable thermal environment is essential for reproducible results.

-

Why Equilibrium Confirmation? To prove that the measured concentration is the true solubility limit and not a transient state. This is achieved by measuring the concentration at multiple time points until it plateaus.[9]

Step-by-Step Methodology

1. Materials and Reagents:

- This compound (Purity >95%, verified).[10]

- Selected solvents (HPLC grade or equivalent).

- For aqueous determination: Phosphate-buffered saline (PBS), pH 7.4.[11]

- Glass vials with Teflon-lined caps.

2. Preliminary Assessment (Equilibration Time):

- Add an excess of the compound (e.g., 20-30 mg) to a vial containing a known volume of solvent (e.g., 2 mL).

- Place the vial in an orbital shaker set to a consistent speed (e.g., 200 rpm) at a controlled temperature (e.g., 25 °C).

- Withdraw aliquots at various time points (e.g., 4, 8, 16, and 24 hours).

- Separate the solid and liquid phases immediately (see Step 4).

- Analyze the concentration of the supernatant (see Step 5). The time at which the concentration ceases to increase is the minimum equilibration time. An 18- to 24-hour incubation is common practice.[8]

3. Pivotal Experiment:

- Prepare a minimum of three replicate vials for each solvent to be tested.

- Add a pre-weighed excess amount of this compound to each vial.

- Add a precise volume of the chosen solvent.

- Seal the vials and place them in the orbital shaker at the desired temperature for the established equilibration time (e.g., 24 hours).

4. Phase Separation (Critical Step):

- After equilibration, allow the vials to stand briefly for coarse solids to settle.

- Withdraw a sample of the supernatant.

- Immediately separate the undissolved solid to prevent further dissolution or precipitation. This can be done by:

- Filtration: Using a syringe filter (e.g., 0.22 µm PTFE) into an analysis vial. Discard the first portion of the filtrate to avoid adsorptive losses.

- Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and carefully collect the supernatant.

5. Analyte Quantification by HPLC-UV:

- Rationale: HPLC is the preferred method for its specificity and sensitivity, allowing accurate quantification even in complex matrices.[12][13]

- Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting UV absorbance against concentration.

- Sample Analysis: Dilute the saturated filtrate samples as necessary to fall within the linear range of the calibration curve.